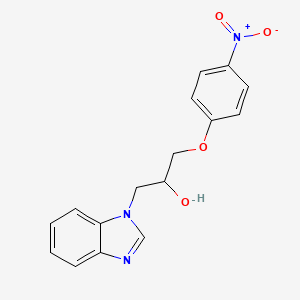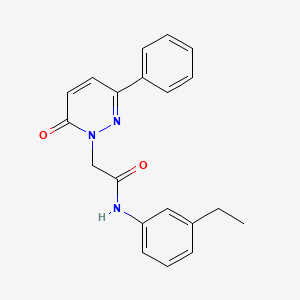![molecular formula C33H42Cl4N2O4 B4936393 4-(2,4-DICHLOROPHENOXY)-N-[4-({4-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]CYCLOHEXYL}METHYL)CYCLOHEXYL]BUTANAMIDE](/img/structure/B4936393.png)
4-(2,4-DICHLOROPHENOXY)-N-[4-({4-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]CYCLOHEXYL}METHYL)CYCLOHEXYL]BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-DICHLOROPHENOXY)-N-[4-({4-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]CYCLOHEXYL}METHYL)CYCLOHEXYL]BUTANAMIDE is a synthetic organic compound It is characterized by the presence of two 2,4-dichlorophenoxy groups attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N-[4-({4-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]CYCLOHEXYL}METHYL)CYCLOHEXYL]BUTANAMIDE typically involves the following steps:
Formation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.
Amidation: The 2,4-dichlorophenoxybutanoic acid is then reacted with a suitable amine to form the corresponding amide.
Cyclohexylation: The amide is further reacted with cyclohexylmethylamine to introduce the cyclohexyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups.
Reduction: Reduction reactions can occur at the amide groups, potentially converting them to amines.
Substitution: The chlorines on the phenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used but may include substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be used to study the effects of chlorinated phenoxy groups on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicine, the compound’s potential as a therapeutic agent can be explored. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(2,4-DICHLOROPHENOXY)-N-[4-({4-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]CYCLOHEXYL}METHYL)CYCLOHEXYL]BUTANAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The phenoxy groups may interact with proteins or enzymes, altering their activity. The amide and cyclohexyl groups may also play a role in modulating the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar phenoxy groups.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine substitution.
Mecoprop (MCPP): A related compound with a similar phenoxy structure.
Uniqueness
What sets 4-(2,4-DICHLOROPHENOXY)-N-[4-({4-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]CYCLOHEXYL}METHYL)CYCLOHEXYL]BUTANAMIDE apart is its complex structure, which includes multiple phenoxy groups and cyclohexyl rings. This complexity may confer unique properties, such as enhanced stability or specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[[4-[4-(2,4-dichlorophenoxy)butanoylamino]cyclohexyl]methyl]cyclohexyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42Cl4N2O4/c34-24-9-15-30(28(36)20-24)42-17-1-3-32(40)38-26-11-5-22(6-12-26)19-23-7-13-27(14-8-23)39-33(41)4-2-18-43-31-16-10-25(35)21-29(31)37/h9-10,15-16,20-23,26-27H,1-8,11-14,17-19H2,(H,38,40)(H,39,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZRMKSJNVYTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-chlorophenyl)-N-[(4-ethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B4936316.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4936324.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4936327.png)
![2-(4-butoxyphenyl)-5-(4-fluorophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B4936329.png)
![(3S,4S)-1-(benzenesulfonyl)-4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl-methylamino]pyrrolidin-3-ol](/img/structure/B4936346.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4936362.png)
![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)

![(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol](/img/structure/B4936384.png)
![15,18-Dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B4936385.png)


![3-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4936410.png)
